![molecular formula C20H18O B11846491 1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one CAS No. 926031-34-7](/img/structure/B11846491.png)
1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone is an organic compound characterized by a naphthalene ring substituted with a phenylethyl group and an ethanone moiety
准备方法
The synthesis of 1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with phenylethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
化学反应分析
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives .
科学研究应用
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
作用机制
The mechanism of action of 1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Naphthyl)ethanone: Lacks the phenylethyl group, resulting in different chemical and biological properties.
1-(2-Naphthyl)ethanone: Similar structure but with the naphthalene ring in a different position, affecting its reactivity and applications.
The uniqueness of 1-(2-(1-Phenylethyl)naphthalen-1-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications .
属性
CAS 编号 |
926031-34-7 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-[2-(1-phenylethyl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C20H18O/c1-14(16-8-4-3-5-9-16)18-13-12-17-10-6-7-11-19(17)20(18)15(2)21/h3-14H,1-2H3 |
InChI 键 |
SYKRVMZMDJIMPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)

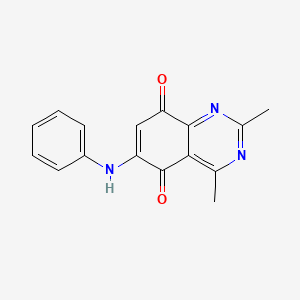
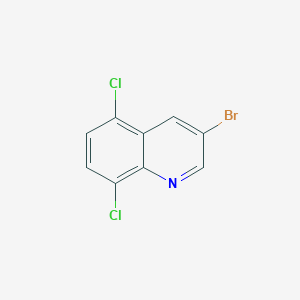


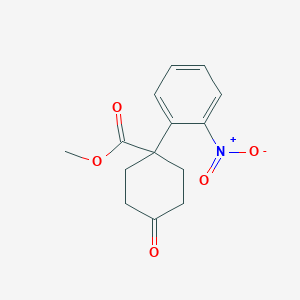

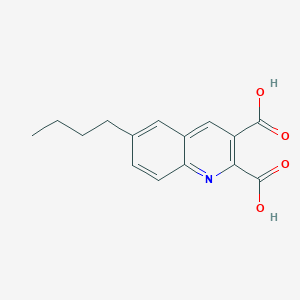
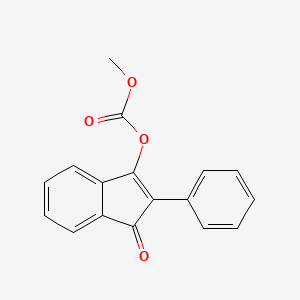

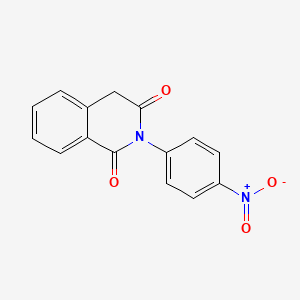
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)
